2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-

Description

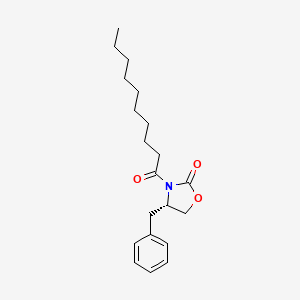

Chemical Structure and Synthesis: The compound “2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-” (hereafter referred to as Compound A) is a chiral oxazolidinone derivative. Its structure features:

- A 10-carbon decyl chain substituted with a ketone group at the 3-position.

- A benzyl (phenylmethyl) group at the 4-position.

- A stereogenic center at the 4th carbon with an (S)-configuration.

Synthesis: Compound A is synthesized via diastereoselective alkylation of (4S)-3-(1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone with allyl iodide and NaHMDS, followed by olefin cross-metathesis using Grubbs catalyst (1st generation) to extend the alkyl chain . The oxazolidinone auxiliary is later removed via LiAlH4 reduction to yield intermediates for sterol synthesis .

Applications:

It serves as a chiral auxiliary in asymmetric synthesis, particularly for generating enantiomerically pure intermediates in sterol and pharmaceutical production .

Properties

IUPAC Name |

(4S)-4-benzyl-3-decanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-11-14-19(22)21-18(16-24-20(21)23)15-17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXXQQMUBPCABG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440893 | |

| Record name | 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183665-63-6 | |

| Record name | (4S)-3-(1-Oxodecyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183665-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with phosgene or its derivatives under controlled conditions . Another approach involves the cycloaddition of carbon dioxide to aziridine derivatives, which can be carried out under solvent-free conditions .

Industrial Production Methods: Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone derivatives can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of the oxazolidinone ring can yield carbonyl compounds.

Reduction: Reduction reactions can convert oxazolidinones to amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amino alcohols .

Scientific Research Applications

Chemistry: 2-Oxazolidinone derivatives are valuable intermediates in organic synthesis. They are used as chiral auxiliaries in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds .

Biology and Medicine: Oxazolidinones, including the compound , have shown significant antibacterial activity. They inhibit bacterial protein synthesis by binding to the ribosomal peptidyl transferase center . This makes them effective against a range of gram-positive bacteria, including drug-resistant strains.

Industry: In the industrial sector, oxazolidinones are used in the synthesis of various pharmaceuticals and agrochemicals. Their ability to act as chiral auxiliaries makes them valuable in the production of enantiomerically pure compounds .

Mechanism of Action

The antibacterial activity of oxazolidinones is primarily due to their ability to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This prevents the formation of the peptide bond between amino acids, thereby inhibiting protein synthesis and bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Differences

Table 1: Key Structural Features and Properties

Key Observations :

Chain Length and Functional Groups :

- Compound A’s 10-carbon decyl chain enhances lipophilicity compared to shorter-chain analogs like CAS 101712-01-0 . This property may improve membrane permeability in biological systems.

- The furan-substituted analog (CAS 113452-74-7) lacks a long alkyl chain but introduces aromatic heterocyclic reactivity, making it suitable for electrophilic substitution reactions .

Stereochemical Complexity :

- Compound A and the ezetimibe intermediate (CAS 852148-49-3) both utilize the (4S)-configuration for enantioselective synthesis. However, the ezetimibe derivative includes additional stereocenters (e.g., 5S) and a fluorine atom, enhancing target specificity in drug design .

Longer alkyl chains in Compound A may alter toxicity profiles due to reduced volatility.

Biological Activity

2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- is a chiral oxazolidinone derivative with significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to a class of heterocyclic organic compounds known for their diverse applications, especially as antibacterial agents. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (4S)-4-benzyl-3-decanoyl-1,3-oxazolidin-2-one

- Molecular Formula : C20H29NO3

- CAS Number : 183665-63-6

- Structure : The compound features a five-membered ring containing nitrogen and oxygen, which is characteristic of oxazolidinones.

The primary mechanism by which 2-oxazolidinones exert their antibacterial effects is through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, particularly targeting the peptidyl transferase center, which prevents peptide bond formation between amino acids. This inhibition leads to the cessation of protein synthesis and ultimately bacterial growth suppression .

Biological Activities Beyond Antibacterial Effects

Recent studies have indicated that oxazolidinones possess a range of biological activities beyond their antibacterial properties. These include:

- Anticoagulant Activity : Some derivatives have shown potential as anticoagulants by affecting blood coagulation pathways.

- Anti-inflammatory Effects : Certain oxazolidinones exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antitumor Activity : Research has suggested that these compounds may have antitumor effects, possibly through modulation of apoptotic pathways.

- Antiviral Properties : Emerging data suggests that some oxazolidinone derivatives could be effective against viral infections .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria; effective against gram-positive bacteria. |

| Anticoagulant | Modulates coagulation pathways; potential use in thrombotic disorders. |

| Anti-inflammatory | Reduces inflammation markers; potential use in chronic inflammatory diseases. |

| Antitumor | Induces apoptosis in cancer cells; candidates for cancer therapy. |

| Antiviral | Inhibits viral replication; potential treatment for viral infections. |

Notable Research Findings

- A study published in PubMed highlighted the broad spectrum of biological activities exhibited by 2-oxazolidinone derivatives, emphasizing their potential roles beyond traditional antibacterial applications .

- Another research article explored the synthesis and biological evaluation of various oxazolidinone derivatives, demonstrating promising results in their antitumor activity against specific cancer cell lines .

Synthesis and Industrial Application

The synthesis of 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)- involves several steps that can be optimized for industrial production. A notable method includes the use of microwave-assisted synthesis, which enhances yield and reduces solvent usage, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of (4S)-configured oxazolidinones like 3-(1-oxodecyl)-4-(phenylmethyl)-2-oxazolidinone?

- Methodological Answer : The absolute configuration of the (4S)-stereocenter can be confirmed via single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial resolution of substituents. For example, SC-XRD analysis of a related (4S)-4-benzyl-oxazolidinone revealed envelope conformations and deviations of methylene carbon atoms (0.428 Å) . Circular dichroism (CD) spectroscopy can complement this by correlating Cotton effects with chiral centers.

Q. What are the key considerations for synthesizing 3-(1-oxodecyl)-4-(phenylmethyl)-2-oxazolidinone with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, fluorinated oxazolidinone auxiliaries (e.g., perfluoroalkyl-substituted derivatives) enable asymmetric induction during acylations, as demonstrated in fluorous-phase synthesis protocols . Solvent choice (e.g., anhydrous THF), temperature control (−78°C for lithiation steps), and chiral HPLC for purity validation are critical.

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) for oxazolidinone derivatives?

- Methodological Answer : Cross-reference peer-reviewed crystallography data (e.g., mp 106–109°C for (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone ) and validate via differential scanning calorimetry (DSC). Impurities or polymorphic forms may cause variations; recrystallization in hexane/ethyl acetate (1:3) improves consistency.

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography in determining oxazolidinone conformations be resolved?

- Methodological Answer : Dynamic NMR (DNMR) can detect ring-flipping or envelope conformations in solution, while SC-XRD provides static solid-state structures . For example, if NMR suggests a planar oxazolidinone ring but XRD shows an envelope conformation, molecular dynamics (MD) simulations (e.g., using Gaussian or AMBER) reconcile these by modeling temperature-dependent flexibility.

Q. What strategies optimize the regioselective functionalization of 2-oxazolidinones at the 3-position?

- Methodological Answer : Electrophilic substitution at the 3-position is enhanced using bulky Lewis acids (e.g., TiCl₄) to direct reactivity. For 3-(1-oxodecyl) derivatives, acylation with decanoyl chloride under Mitsunobu conditions (DIAD, PPh₃) achieves >90% regioselectivity . Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) and characterize intermediates by FT-IR (C=O stretch at 1731 cm⁻¹) .

Q. What methodologies evaluate the biological activity of 2-oxazolidinone derivatives, such as antimicrobial effects?

- Methodological Answer : Use in vitro assays:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth .

- Antioxidant : DPPH radical scavenging assays (IC₅₀ values) with ascorbic acid as a positive control.

- Structure-activity relationships (SARs) can be modeled using Hammett constants for substituents on the phenylmethyl group.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in toxicity profiles of structurally similar oxazolidinones?

- Methodological Answer : Compare toxicology data across homologs (e.g., acute oral LD₅₀ in rodents) and identify substituent-specific effects. For example, brominated derivatives (e.g., 3-(2-bromo-3-phenylpropionyl)-4-(phenylmethyl)-2-oxazolidinone) may exhibit higher hepatotoxicity due to electrophilic metabolites . Use in silico tools (e.g., ProTox-II) to predict toxicity and validate with Ames tests for mutagenicity.

Structural and Analytical Techniques

Q. What advanced techniques characterize the solid-state stability of 2-oxazolidinones under varying humidity conditions?

- Methodological Answer : Perform dynamic vapor sorption (DVS) to assess hygroscopicity. Pair with powder XRD to detect hydrate formation. For example, a 5% mass increase at 75% RH indicates monohydrate formation, which can alter dissolution rates in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.